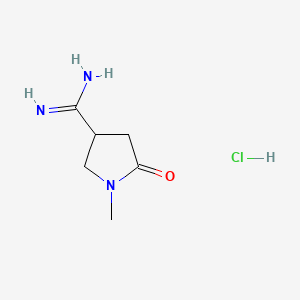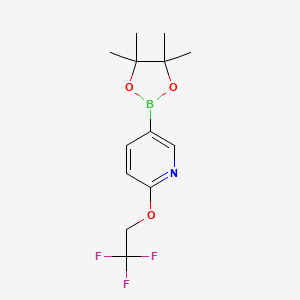
1-Cyclohexyl-6-fluoro-1,3-benzodiazole
Descripción general
Descripción
1-Cyclohexyl-6-fluoro-1,3-benzodiazole, also known as CFBD, is a type of organic compound that has become increasingly popular in scientific research over the past few decades. It is a compound that has a wide range of potential applications, including synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Antitumor Properties
1-Cyclohexyl-6-fluoro-1,3-benzodiazole derivatives have shown promise in antitumor applications. For example, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), but are inactive against other cell types like prostate and colon cells. These compounds have a biphasic dose-response relationship, indicating a nuanced interaction with cancer cells. The specific compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a potent broad-spectrum agent in the NCI cell panel and is the focus of pharmaceutical development (Hutchinson et al., 2001).
Pharmacokinetics in Cancer Treatment
The compound, labeled as "Compound 1," which is a new and potent inhibitor with potential applications in treating cancer, has been studied for its pharmacokinetics. Though it faced challenges in metabolic stability, the research helped in understanding the complex dynamics of drug clearance and led to the development of analogs with better stability and metabolic profiles (Teffera et al., 2013).
Antimicrobial and Antifungal Activity
Novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds have been tested against various human cancer cell lines, indicating their potential in treating infectious diseases and cancer (Kumbhare et al., 2014).
Synthesis and Structural Characterization
Research has focused on the synthesis of novel compounds involving 1-Cyclohexyl-6-fluoro-1,3-benzodiazole. A study by Pejchal et al. (2015) explored the synthesis of a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which demonstrated considerable antibacterial and antifungal activity, comparable to established medicinal standards (Pejchal et al., 2015).
Anti-Inflammatory and Antimicrobial Agents
Bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and examined for their anti-inflammatory and antimicrobial activities. These molecules demonstrated significant biological activity, highlighting their potential as therapeutic agents (Kumara et al., 2017).
Propiedades
IUPAC Name |
1-cyclohexyl-6-fluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVCGBCUQSDFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-6-fluoro-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



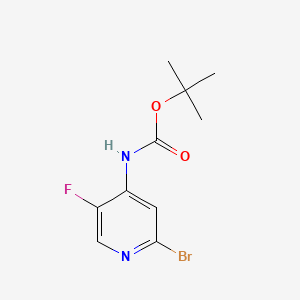
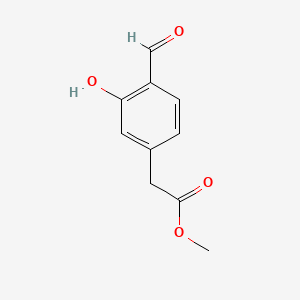
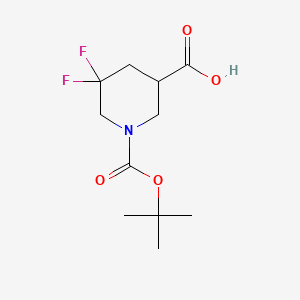
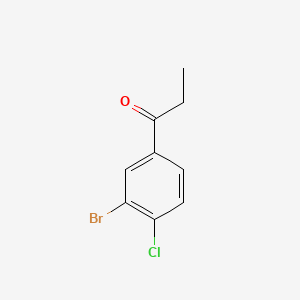
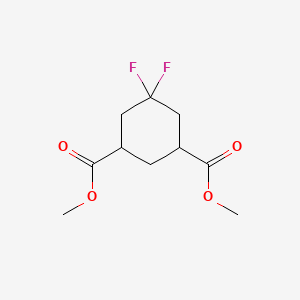
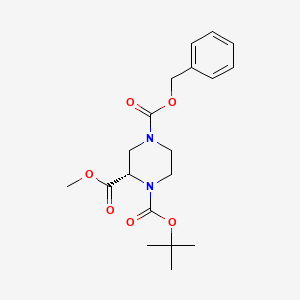
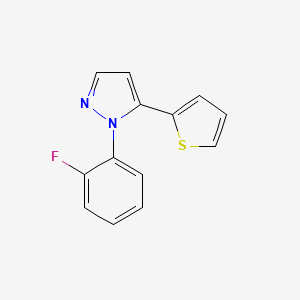
![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)
